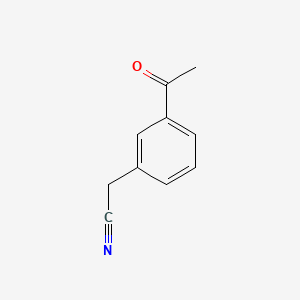

(3-Acetylphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-acetylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)10-4-2-3-9(7-10)5-6-11/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRRKRROENIXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665886 | |

| Record name | (3-Acetylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10266-44-1 | |

| Record name | (3-Acetylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Catalytic Strategies for 3 Acetylphenyl Acetonitrile

Classical Cyanation Approaches for Arylacetonitrile Frameworks

Traditional methods for the synthesis of arylacetonitriles, including (3-Acetylphenyl)acetonitrile, have long relied on fundamental organic reactions. These techniques, while effective, often necessitate harsh reaction conditions.

Nucleophilic Displacement of Halogenated Aromatics with Cyanide Sources

A foundational method for introducing a nitrile group onto an aromatic ring is the nucleophilic substitution of an aryl halide with a cyanide salt. libretexts.orgchemistrystudent.com This reaction typically involves heating a halogenated precursor, such as 3-bromoacetophenone, with a cyanide source like potassium or sodium cyanide in a suitable solvent. libretexts.org The success of this displacement is contingent on the nature of the halogen, with iodides and bromides being more reactive than chlorides. chemistrystudent.com The reaction is often conducted under reflux conditions in an ethanolic solvent to prevent the competing hydrolysis of the cyanide ion. libretexts.orgchemistrystudent.com This method provides a direct pathway to lengthen the carbon chain, transforming a C3 compound into a C4 nitrile, for instance. libretexts.org

The Rosenmund-von Braun reaction, a classic example of this approach, traditionally uses stoichiometric amounts of copper(I) cyanide at high temperatures. google.com While effective, this method can lead to challenges in product workup. google.com

Dehydration Reactions of Corresponding Arylacetaldoximes and Primary Arylacetamides

An alternative classical route to arylacetonitriles involves the dehydration of precursor molecules like arylacetaldoximes and primary arylacetamides. researchgate.net This transformation removes a molecule of water to form the carbon-nitrogen triple bond of the nitrile.

The dehydration of primary amides is a redox-neutral process that has been known for over 175 years, often requiring potent dehydrating agents and elevated temperatures. researchgate.net A variety of reagents can effect this transformation. For instance, the Burgess reagent has been shown to dehydrate primary amides to nitriles under mild conditions, preserving stereochemistry where applicable. atlanchimpharma.com More recently, XtalFluor-E has been utilized as a crystalline dehydrating agent that facilitates the conversion of both aldoximes and primary amides to nitriles at room temperature in an environmentally benign solvent like ethyl acetate (B1210297). organic-chemistry.org This method is notable for its efficiency, often proceeding with only a slight excess of the reagent and yielding products that may not require further purification. organic-chemistry.org Aldoximes generally react more readily than amides due to their greater nucleophilicity. organic-chemistry.org

Transition Metal-Catalyzed Routes for Arylacetonitrile Synthesis

The advent of transition metal catalysis has revolutionized the synthesis of arylacetonitriles, offering milder reaction conditions, improved functional group tolerance, and higher efficiencies compared to classical methods. semanticscholar.org

Palladium-Catalyzed Cross-Coupling for Cyanomethyl Group Introduction

Palladium catalysis has become a cornerstone in the formation of C-C bonds, and its application in cyanation reactions is well-established. semanticscholar.org A notable strategy for the synthesis of arylacetonitriles is the palladium-catalyzed cyanomethylation of aryl halides. organic-chemistry.orgnih.gov This one-pot protocol can utilize an isoxazole-4-boronic acid pinacol (B44631) ester as a cyanomethyl anion equivalent. organic-chemistry.orgnih.govacs.org The reaction proceeds through a domino sequence of a Suzuki coupling, followed by a base-induced fragmentation of the isoxazole (B147169) ring and subsequent deformylation to yield the arylacetonitrile. organic-chemistry.orgnih.govacs.org

Optimal conditions for this transformation have been identified as using a palladium catalyst like PdCl2(dppf), a base such as potassium fluoride (B91410), and a solvent system of DMSO and water at elevated temperatures (e.g., 130 °C). organic-chemistry.orgnih.govacs.org This method has demonstrated broad applicability, successfully converting a wide range of aryl bromides, including those with both electron-donating and electron-withdrawing groups, into the corresponding arylacetonitriles in good yields. organic-chemistry.orgacs.org

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl2(dppf) | KF | DMSO/H2O | 130 | up to 88 nih.govacs.org |

| PdCl2(dppf) | KF | DMF | 130 | 86 acs.org |

Nickel-Catalyzed Cyanation of Benzylic Chlorides with Cyanosilanes

Nickel catalysis has emerged as a powerful tool for the cyanation of various organic electrophiles. scholaris.ca One such application is the cyanation of benzylic chlorides. While the direct cyanation of benzylic pivalates using zinc cyanide has been explored, the use of cyanosilanes like trimethylsilyl (B98337) cyanide (TMSCN) presents an alternative cyanide source. scholaris.ca However, the potential for catalyst poisoning by TMSCN when added in a single portion has been a noted challenge. scholaris.ca

More broadly, nickel-catalyzed methods have been developed for the cyanation of aryl chlorides and triflates using less toxic cyanide sources like butyronitrile. nih.gov This approach operates through a dual catalytic cycle that combines retro-hydrocyanation with cross-coupling. nih.gov Additionally, nickel has been employed in the reductive cyanation of organic chlorides using carbon dioxide and ammonia (B1221849) or urea (B33335) as the cyanation reagents, demonstrating good functional group tolerance. nih.gov Decarbonylative cyanation of acyl chlorides using trimethylsilyl cyanide under nickel catalysis also provides a route to various nitriles. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Innovations

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have spurred the development of more sustainable methods for arylacetonitrile synthesis. acs.orgorganic-chemistry.org These innovations aim to replace toxic reagents, reduce waste, and improve energy efficiency. acs.org

One notable green approach avoids toxic cyanating reagents and metal catalysts altogether by utilizing aqueous ammonia as the nitrogen source in the reaction with gem-difluoroalkenes. organic-chemistry.org This method proceeds under mild conditions and offers excellent yields and a broad substrate scope, accommodating various functional groups and heterocyclic systems. organic-chemistry.org The reaction is scalable and represents a cost-effective and environmentally friendly pathway to arylacetonitriles. organic-chemistry.org

Another sustainable strategy involves the hydration of nitriles to amides using choline (B1196258) hydroxide (B78521) as a benign, metal-free catalyst in water. rsc.org This "on/in-water" reaction proceeds under mild conditions and is facilitated by hydrogen bonding between the catalyst and the substrate. rsc.org While this is the reverse of the amide dehydration to form nitriles, it highlights the move towards aqueous and catalytic systems in related chemistries.

The use of biocatalysts, such as arylacetonitrilases, also aligns with green chemistry principles. researchgate.net These enzymes can be used to synthesize valuable aryl acids from arylacetonitriles, demonstrating the potential for enzymatic transformations in this area of chemistry. researchgate.net

Environmentally Benign Cyanation via Gem-Difluoroalkene Transformation

A notable advancement in the synthesis of arylacetonitriles, including this compound, involves a metal-free and environmentally friendly cyanation process. This method utilizes gem-difluoroalkenes as substrates and aqueous ammonia as a non-toxic source for the nitrile group, representing a significant green alternative to traditional methods that often rely on toxic cyanating agents or heavy metal catalysts. scribd.com

The reaction proceeds by transforming a gem-difluoroalkene precursor, specifically 1-(3-(2,2-difluorovinyl)phenyl)ethan-1-one, into the desired this compound. Mechanistic studies indicate that the transformation likely occurs through a nucleophilic addition of ammonia to the gem-difluoroalkene, which is followed by the sequential elimination of hydrogen fluoride to yield the final α-aryl nitrile product. scribd.com This strategy is notable for its mild reaction conditions and broad tolerance of various functional groups. scribd.com Optimization studies have identified acetonitrile (B52724) as an effective solvent and a reaction temperature of around 60°C as ideal for achieving high yields. scribd.com The scalability of this method to gram-scale quantities while maintaining high efficiency underscores its practical utility. scribd.com

Table 1: Optimized Reaction Conditions for Cyanation of Gem-Difluoroalkenes This table is generated based on data for the general transformation of gem-difluoroalkenes to arylacetonitriles.

| Parameter | Condition | Source |

| Precursor | 1-(3-(2,2-difluorovinyl)phenyl)ethan-1-one | scribd.com |

| Cyanating Agent | Aqueous Ammonia (NH₃·H₂O) | scribd.com |

| Catalyst | None (Metal-free) | scribd.com |

| Solvent | Acetonitrile (MeCN) | scribd.com |

| Temperature | 60 °C | scribd.com |

| Key Advantage | Avoids toxic cyanating agents and metal catalysts | scribd.com |

Directed Functionalization Pathways for Acetylphenyl Derivatives

Directed functionalization represents a powerful strategy in organic synthesis, allowing for the precise introduction of chemical groups onto a molecule. This is particularly relevant for creating specific isomers of substituted aromatic compounds like acetylphenyl derivatives. By manipulating precursors, chemists can control the position of functionalization, a concept known as regioselectivity.

A primary route to this compound involves the careful manipulation of precursors to ensure the cyanomethyl group is introduced specifically at the meta-position of the acetylphenyl ring. This process typically occurs in two key stages: the regioselective synthesis of a halogenated precursor, followed by a metal-catalyzed cross-coupling reaction.

The synthesis begins with acetophenone (B1666503). Through electrophilic aromatic substitution, a halogen, typically bromine, is introduced onto the aromatic ring. The reaction conditions, particularly the use of aluminum chloride as a catalyst, direct the bromination to the meta-position, yielding 3-bromoacetophenone. orgsyn.org This step is crucial as it establishes the regiochemistry for the subsequent transformation.

Once the 3-bromoacetophenone precursor is obtained, the final step is the introduction of the acetonitrile moiety. Palladium-catalyzed cyanation reactions are widely employed for this purpose. scribd.comnih.gov These methods involve the cross-coupling of the aryl bromide with a cyanide source. Various palladium catalysts and cyanide reagents can be used, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices. nih.govthieme-connect.de The efficiency of these reactions often depends on the choice of ligands, solvents, and temperature, but they provide a reliable and high-yielding pathway to the target molecule. scribd.comthieme-connect.de For instance, palladium on carbon (Pd/C) can be used as a practical heterogeneous catalyst, simplifying purification and making the process suitable for larger-scale applications. organic-chemistry.org

Table 2: Selected Palladium-Catalyzed Cyanation Methods for Bromoacetophenone Precursors This table summarizes general conditions for the cyanation of aryl bromides, applicable to 3-bromoacetophenone.

| Catalyst System | Cyanide Source | Solvent | Temperature | Key Features | Source |

| Pd(OAc)₂ / t-Bu₃P | NaCN | Acetonitrile/THF | Room Temp | Mild conditions, low catalyst loading | scribd.com |

| Pd(OAc)₂ / PPh₃ | K₄[Fe(CN)₆]·3H₂O | Toluene (B28343)/H₂O | 100 °C | Uses a less toxic cyanide source | orgsyn.org |

| Pd/C / dppf | Zn(CN)₂ | DMAC | 110 °C | Heterogeneous catalyst, scalable | organic-chemistry.org |

| Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O | DMF | 40 °C | Exceptionally mild protocol | thieme-connect.de |

Chemical Reactivity and Transformation Pathways of 3 Acetylphenyl Acetonitrile

Reactivity and Derivatization of the Nitrile Functionality

The cyano group (—C≡N) in (3-Acetylphenyl)acetonitrile is a versatile functional group that can undergo several important transformations, including cycloaddition reactions, hydrolysis to carboxylic acids and amides, and reduction to primary amines.

Cycloaddition Reactions Involving the Cyano Group

The nitrile functionality can participate as a dipolarophile in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. libretexts.org This transformation is a powerful method for the synthesis of 5-substituted-1H-tetrazoles, which are considered isosteres of carboxylic acids and are prevalent in medicinal chemistry. The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst. nih.govacs.org

Various catalysts, including zinc bromide, copper sulfate, and cobalt complexes, have been shown to promote the cycloaddition of nitriles with sodium azide. nih.govacs.orginnovareacademics.in The reaction is often carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures. nih.govacs.org For instance, a general method for the synthesis of 5-substituted 1H-tetrazoles involves heating the organonitrile with sodium azide in DMSO. nih.gov While a specific example for this compound is not detailed in the provided search results, the reaction of structurally similar 1-(aminophenyl)ethanones with sodium azide and triethyl orthoformate in acetic acid to yield tetrazole derivatives suggests a viable pathway. researchgate.net The general conditions for such transformations are summarized in the table below.

Table 1: General Conditions for Tetrazole Synthesis from Nitriles

| Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| CuSO₄·5H₂O | DMSO | 120 | 0.5 - 5 | Good to Excellent |

| Co(II) Complex | DMSO | 110 | 12 | up to 99 |

| ZnBr₂ | Water | - | - | - |

| Cs₂CO₃ | - | - | - | Excellent |

This table presents generalized conditions from various sources and may not be specific to this compound.

Hydrolysis and Subsequent Derivatization to Carboxylic Acid and Amide Analogs

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (3-acetylphenyl)acetic acid, or the amide, 2-(3-acetylphenyl)acetamide. bham.ac.ukyoutube.com This hydrolysis proceeds via an amide intermediate, and the reaction conditions can be controlled to favor the formation of either the amide or the fully hydrolyzed carboxylic acid. mnstate.edudoubtnut.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. Subsequent attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable amide. mnstate.edu Further heating in aqueous acid will hydrolyze the amide to the carboxylic acid and an ammonium (B1175870) ion. mnstate.eduresearchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion attacks the nitrile carbon, and subsequent protonation by water forms the amide. mnstate.edu The amide can be further hydrolyzed to a carboxylate salt upon heating with a strong base. mnstate.eduresearchgate.net Acidification of the reaction mixture then yields the carboxylic acid. researchgate.net To isolate the amide, milder reaction conditions are typically employed to prevent complete hydrolysis. acs.org

These derivatives, the carboxylic acid and amide, serve as important intermediates for further synthetic modifications.

Reduction to Corresponding Amines

The nitrile group can be reduced to a primary amine, 2-(3-acetylphenyl)ethan-1-amine, using various reducing agents. doubtnut.com This transformation is a fundamental route to primary amines in organic synthesis. doubtnut.com

Catalytic Hydrogenation: This is often the most economical method for the industrial production of primary amines from nitriles. libretexts.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are commonly used in the presence of hydrogen gas at elevated temperature and pressure. libretexts.org Depending on the reaction conditions, the intermediate imine can sometimes be attacked by the amine product, leading to the formation of secondary and tertiary amines as byproducts. rsc.org

Chemical Reduction: Stoichiometric reducing agents are also effective for the reduction of nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. doubtnut.com The reaction is typically carried out in an ether solvent like diethyl ether or THF, followed by an aqueous workup. doubtnut.com Other reagents such as borane (B79455) (BH₃) can also be employed for this transformation.

Reactions at the α-Methylene Position

The methylene (B1212753) group (—CH₂—) situated between the phenyl ring and the cyano group is activated by the electron-withdrawing nature of the nitrile. This activation makes the α-protons acidic and susceptible to deprotonation by a suitable base, leading to the formation of a resonance-stabilized carbanion (enolate).

Deprotonation and Alkylation Reactions via Enolate Intermediates

The α-protons of this compound can be abstracted by strong bases, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu), to form a nucleophilic enolate. bham.ac.ukyoutube.commasterorganicchemistry.com This enolate is an ambident nucleophile but typically undergoes C-alkylation in reactions with alkyl halides. libretexts.orgbham.ac.uk

This alkylation is a classic SN2 reaction where the enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. libretexts.org The choice of base, solvent, and reaction temperature can influence the efficiency of the reaction. For example, a study on the α-alkylation of various substituted phenylacetonitriles with alcohols was successfully carried out using KOtBu in toluene (B28343) at elevated temperatures. researchgate.net The general applicability of this reaction suggests that this compound could be readily alkylated at the α-position under similar conditions. researchgate.netgoogle.com

Table 2: General Conditions for α-Alkylation of Phenylacetonitriles

| Base | Alkylating Agent | Solvent | Temperature (°C) |

|---|---|---|---|

| KOtBu | Alcohols | Toluene | 120 |

| NaH | Alkyl Halides | DMF | - |

| LDA | Alkyl Halides | THF | -78 to RT |

This table presents generalized conditions from various sources and may not be specific to this compound.

α-Functionalization through Umpolung Strategies

Umpolung, or the reversal of polarity, is a powerful concept in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. ethz.chrsc.org In the context of this compound, the α-carbon is inherently nucleophilic after deprotonation. Umpolung strategies would aim to make this α-position electrophilic, thereby allowing it to react with nucleophiles. springernature.comresearchgate.net

While direct umpolung of the α-methylene group in this compound is not explicitly detailed in the provided search results, general strategies for the α-functionalization of carbonyl compounds and their derivatives often involve creating an "enolonium" ion or a related electrophilic intermediate. springernature.comresearchgate.netchemrxiv.org For instance, methods have been developed for the α-functionalization of ketones by converting them into masked electrophiles that can then react with a wide range of nucleophiles. springernature.com Another approach involves the use of hypervalent iodine reagents to generate an electrophilic α-carbon, which can then be attacked by various nucleophiles. chemrxiv.orgorganic-chemistry.org These strategies could conceptually be adapted to functionalize the α-position of this compound, expanding its synthetic utility beyond classical enolate chemistry. nih.govresearchgate.net

Palladium-Catalyzed α-Alkenylation with Vinyl Halides/Triflates

The α-position of the nitrile group in this compound is amenable to palladium-catalyzed α-alkenylation, a powerful carbon-carbon bond-forming reaction. This transformation enables the synthesis of α,β-unsaturated nitriles, which are valuable intermediates in organic synthesis. nih.govfrontiersin.org

The reaction typically employs a palladium catalyst, such as a combination of a palladium precursor and a suitable ligand, to couple the α-carbon of the acetonitrile (B52724) with vinyl halides (e.g., vinyl bromides, chlorides) or vinyl triflates. nih.govfrontiersin.org A plausible mechanism involves the deprotonation of the α-carbon by a base to form a benzylic anion. nih.gov Concurrently, the palladium(0) catalyst undergoes oxidative addition to the vinyl halide/triflate to form a vinylpalladium(II) intermediate. This intermediate then reacts with the benzylic anion, and subsequent reductive elimination affords the α-alkenylated product and regenerates the palladium(0) catalyst. nih.gov

A variety of substituted arylacetonitriles and vinyl halides can be employed in this reaction, leading to a diverse array of aryl acrylonitriles with good to excellent yields. nih.govfrontiersin.org The choice of ligand is crucial for the efficiency of the catalytic system. For instance, the use of NIXANTPHOS as a ligand in conjunction with a palladium catalyst has been shown to be effective for this transformation. nih.govfrontiersin.org

Table 1: Examples of Palladium-Catalyzed α-Alkenylation of Arylacetonitriles

| Arylacetonitrile Substrate | Vinyl Halide/Triflate | Catalyst System | Product | Yield (%) |

| Phenylacetonitrile (B145931) | 2-Bromo-1-ene | Pd/NIXANTPHOS | Aryl acrylonitrile (B1666552) | 70 (gram scale) |

| 4-Fluorophenylacetonitrile | Not specified | Pd/NIXANTPHOS | Corresponding aryl acrylonitrile | 83 |

| 4-Chlorophenylacetonitrile | Not specified | Pd/NIXANTPHOS | Corresponding aryl acrylonitrile | 95 |

Data sourced from studies on palladium-catalyzed α-alkenylation of various arylacetonitriles. frontiersin.org

Transformations of the Acetyl Group

The acetyl group in this compound provides a second reactive site for a variety of chemical modifications.

The ketone carbonyl of the acetyl group can be selectively reduced to the corresponding secondary alcohol, yielding (3-(1-hydroxyethyl)phenyl)acetonitrile. This transformation can be achieved using various reducing agents. Standard procedures for the reduction of aryl ketones are applicable here.

The acetyl group can be oxidized to a carboxylic acid derivative, specifically 3-(cyanomethyl)benzoic acid, through the haloform reaction. wikipedia.org This reaction involves the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by treating this compound with a halogen (e.g., bromine, chlorine, or iodine) and a hydroxide base. wikipedia.orgmasterorganicchemistry.comtestbook.com The methyl ketone is converted into a carboxylate, and a haloform (chloroform, bromoform, or iodoform) is produced as a byproduct. wikipedia.orgtestbook.com

Table 2: Haloform Reaction for Oxidation of Methyl Ketones

| Starting Material | Reagents | Product | Byproduct |

| R-C(O)CH₃ | Halogen (X₂) + Base (e.g., NaOH) | R-COOH | CHX₃ |

General representation of the haloform reaction. wikipedia.orgmasterorganicchemistry.com

The carbonyl group of the acetyl moiety is susceptible to condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, a base-catalyzed reaction between a carbonyl compound and an active methylene compound. In the context of this compound, the acetyl group can react with other active methylene compounds in the presence of a basic catalyst.

Furthermore, the acetyl group can undergo condensation with aldehydes to form chalcone-like structures. For instance, reaction with aromatic aldehydes in the presence of a base can lead to the formation of α,β-unsaturated ketones. nih.gov The acetyl group can also be converted into an oxime by reaction with hydroxylamine. nih.gov These derivatizations provide access to a wide range of more complex molecules with potential applications in medicinal chemistry. nih.gov

Oxidations to Carboxylic Acid Derivatives

Aromatic Ring Functionalization and Substitution Patterns

The phenyl ring of this compound can undergo functionalization through electrophilic aromatic substitution reactions.

The acetyl and cyanomethyl groups are both deactivating and meta-directing substituents on the benzene (B151609) ring. Therefore, electrophilic aromatic substitution reactions, such as nitration and halogenation, are expected to occur at the positions meta to both groups (positions 4 and 6 relative to the cyanomethyl group).

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. minia.edu.egaakash.ac.in Halogenation, such as chlorination or bromination, typically requires a Lewis acid catalyst to activate the halogen molecule. aakash.ac.in For example, chlorination of activated arenes can be achieved using N-chlorosuccinimide in the presence of an iron(III) catalyst. acs.orgcore.ac.uk The directing effects of the existing substituents will guide the incoming electrophile to the meta position.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Ortho/Para or Meta Directing |

| -COCH₃ (Acetyl) | Deactivating | Meta |

| -CH₂CN (Cyanomethyl) | Deactivating | Meta |

Advanced Applications in Chemical Research and Material Science

Building Block in Heterocyclic Compound Synthesis

The unique arrangement of functional groups in (3-Acetylphenyl)acetonitrile makes it a valuable precursor for the synthesis of various heterocyclic systems, which are core structures in many areas of chemical and pharmaceutical research.

The reactivity of the acetyl and cyanomethyl groups enables the construction of diverse nitrogen-containing rings. Researchers have utilized precursors with the acetylphenyl moiety to forge important heterocyclic frameworks such as quinolines, pyrazoles, and fused pyrimidine (B1678525) systems.

One of the most powerful methods for quinoline (B57606) synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. acgpubs.orgmdpi.com While this compound itself lacks the ortho-amino group, its derivatives are readily employed. For instance, N-(3-acetylphenyl)quinoline-2-carboxamide serves as a key intermediate in the synthesis of novel chalcone (B49325) derivatives through an aldol (B89426) condensation reaction. sci-hub.se

Furthermore, the acetylphenyl motif is instrumental in creating other heterocyclic systems. A derivative, [(3-Acetylphenyl)hydrazono]malononitrile, which can be prepared from 3-aminophenylacetone, undergoes cyclization to form 4-amino-3-cyanopyrazoles. uminho.pt In other research, brominated derivatives of acetylphenyl-containing quinolones have been used as versatile intermediates. These compounds react with various nitrogen nucleophiles like thioacetamide, thiourea, 2-aminopyridine, and 2-aminopyrimidine (B69317) to yield complex thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine (B1208166) structures, respectively. researchgate.net

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocyclic Scaffold | Synthetic Approach | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Quinoline Derivatives | Aldol Condensation | N-(3-acetylphenyl)quinoline-2-carboxamide, Substituted Benzaldehydes | sci-hub.se |

| Pyrazoles | Cyclization | [(3-Acetylphenyl)hydrazono]malononitrile, Chloroacetonitrile | uminho.pt |

| Thiazoles | Hantzsch-type Reaction | 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one, Thioacetamide/Thiourea | researchgate.net |

| Imidazo[1,2-a]pyridines | Cyclocondensation | 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one, 2-Aminopyridine | researchgate.net |

| Imidazo[1,2-a]pyrimidines | Cyclocondensation | 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one, 2-Aminopyrimidine | researchgate.net |

Beyond common nitrogen heterocycles, this compound and its analogs are implicated in the synthesis of other complex structures, including sulfur-containing heterocycles and precursors for advanced materials like metal-organic frameworks (MOFs).

A notable example is the Gewald reaction, a multicomponent reaction that synthesizes highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur. thieme-connect.de The reaction typically uses an α-methylene ketone and a separate activated nitrile. For instance, a modified Gewald reaction using cyanoacetone (a molecule with similar functionality to the target compound) has been used to prepare novel 3-acetyl-2-aminothiophenes. mdpi.comresearchgate.net This highlights the potential of the acetyl and nitrile groups within the same molecule to participate in similar cyclization strategies to form thiophene (B33073) rings.

The functional groups on this compound also offer handles for creating ligands for metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.com By modifying the acetyl and nitrile groups—for example, through oxidation of the acetyl group to a carboxylic acid—the molecule can be transformed into a linker suitable for coordinating with metal centers to build porous, three-dimensional structures. mdpi.comrsc.org

Formation of Nitrogen-Containing Heterocyclic Scaffolds

Role in Multi-Step Organic Synthesis and Material Precursor Development

The utility of this compound extends to its role as a critical intermediate in multi-step synthetic sequences, enabling the assembly of novel compounds and the development of precursors for functional organic materials.

In multi-step synthesis, a starting material is converted through several chemical reactions into a more complex target molecule. libretexts.org this compound and its derivatives are frequently employed as intermediates in such sequences.

For example, a derivative, (E)-2-((3-acetylphenyl)diazenyl)-2-(1H-benzo[d]imidazole-2-ylacetonitrile), was prepared and subsequently used to synthesize a series of bis-azo-chalcones. These chalcones were then reacted with various reagents to yield a library of complex azo-heterocyclic compounds. hivnursing.net In another pathway, N-(3-acetylphenyl)quinoline-2-carboxamide was synthesized and served as the direct precursor for a family of chalcone derivatives through a base-catalyzed condensation with various benzaldehydes. sci-hub.se This step-wise approach allows for the systematic modification of the final structure to tune its properties.

Table 2: this compound as a Synthetic Intermediate

| Intermediate Derived from Acetylphenyl Moiety | Final Research Compound Class | Synthetic Transformation | Reference |

|---|---|---|---|

| (E)-2-((3-acetylphenyl)diazenyl)-2-(1H-benzo[d]imidazole-2-ylacetonitrile) | Azo-Heterocyclic Compounds | Formation of bis-azo-chalcone followed by cyclization | hivnursing.net |

| N-(3-acetylphenyl)quinoline-2-carboxamide | Quinoline-based Chalcones | Claisen-Schmidt condensation with substituted benzaldehydes | sci-hub.se |

| 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one | Quaternary Pyridinium/Quinolinium Salts | Nucleophilic substitution with pyridine/quinoline | researchgate.net |

Functional organic materials are designed to exhibit specific properties, such as light emission, conductivity, or color, for applications in electronics and photonics. The structural framework provided by this compound is valuable in creating precursors for these materials.

The synthesis of chalcones from N-(3-acetylphenyl)quinoline-2-carboxamide is a prime example. Chalcones are known for their photochemical and photophysical properties, and the resulting quinoline-based chalcones were studied for these characteristics. sci-hub.se Similarly, research has shown that 3-acetyl-2-aminothiophenes, which can be synthesized via a Gewald reaction pathway, are important building blocks for creating thiophene-based azo dyes. mdpi.com Azo compounds are a major class of synthetic colorants.

Furthermore, the potential for this compound to be converted into a ligand for metal-organic frameworks opens avenues for creating luminescent materials. For instance, lanthanide-based MOFs are known to be effective luminescent probes for detecting specific molecules like acetone (B3395972) or metal ions. mdpi.com The incorporation of ligands derived from the acetylphenyl structure could lead to new sensory materials with tailored properties.

Table 3: Precursors for Functional Organic Materials

| Functional Material Type | Synthetic Precursor | Potential Function/Application | Reference |

|---|---|---|---|

| Photochemically Active Chalcones | N-(3-acetylphenyl)quinoline-2-carboxamide | Studied for emission spectra in various solvents | sci-hub.se |

| Thiophene Azo Dyes | 3-Acetyl-2-aminothiophenes | Building blocks for colorimetric materials (dyes) | mdpi.com |

| Luminescent Metal-Organic Frameworks (MOFs) | Carboxylate-functionalized acetylphenyl derivatives (proposed) | Sensors for chemical detection (e.g., ions, solvents) | mdpi.com |

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of (3-Acetylphenyl)acetonitrile, with each technique offering unique insights into its chemical makeup.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides extensive information about the carbon-hydrogen framework of a molecule. For unambiguous structural assignment, both ¹H and ¹³C NMR analyses are employed.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. The spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons of the acetonitrile (B52724) group, and the methyl (-CH₃) protons of the acetyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). carlroth.com The integration of these signals reveals the relative number of protons in each unique chemical environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, indicating their proximity.

Detailed spectral data for the aromatic region would show a complex multiplet pattern due to the meta-substitution on the benzene (B151609) ring. The methylene protons adjacent to the nitrile group would likely appear as a singlet, as would the methyl protons of the acetyl group.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.40 - 8.00 | Multiplet (m) | 4H |

| Methylene Protons (-CH₂CN) | 3.80 - 4.20 | Singlet (s) | 2H |

| Acetyl Protons (-COCH₃) | 2.50 - 2.70 | Singlet (s) | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. carlroth.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon of the acetyl group is highly deshielded and appears at a significantly downfield chemical shift. The carbon of the nitrile group also has a characteristic chemical shift.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 197.0 - 198.0 |

| Aromatic Carbons (Ar-C) | 128.0 - 138.0 |

| Nitrile Carbon (C≡N) | 117.0 - 118.0 |

| Methylene Carbon (-CH₂CN) | 23.0 - 25.0 |

| Acetyl Carbon (-COCH₃) | 26.0 - 27.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. washington.edu

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is expected for the nitrile (C≡N) stretch. Another strong absorption will be present for the carbonyl (C=O) stretch of the acetyl group. The spectrum will also show characteristic absorptions for aromatic C-H and C=C bonds. uminho.ptresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Nitrile (C≡N) | Stretch | 2260 - 2240 |

| Carbonyl (C=O) | Stretch | 1700 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. nih.gov The solvent used can influence the position of these absorption maxima (λ_max). chiralabsxl.comresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Approximate λ_max (nm) | Solvent |

|---|---|---|

| π → π* (Aromatic) | 240 - 250 | Acetonitrile |

| π → π* (Aromatic) | 280 - 290 | Acetonitrile |

| n → π* (Carbonyl) | 320 - 330 | Acetonitrile |

Note: These are estimated values and can vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. rsc.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition from the measured mass, thereby confirming the molecular formula of this compound as C₁₀H₉NO. uminho.pt

Table 5: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO |

| Calculated Monoisotopic Mass | 159.0684 g/mol |

Chromatographic Separation and Purity Profiling of this compound

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, providing crucial information on reaction progress, purity, and isolation of the final product. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most prominent methods utilized for these purposes.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Estimation

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions and qualitatively assessing the purity of this compound. shoko-sc.co.jplibretexts.org This technique operates on the principle of separating components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. libretexts.orgamherst.edu

The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated onto an inert backing like a glass or aluminum plate. amherst.edusavemyexams.com The mobile phase, a solvent or a mixture of solvents, ascends the plate via capillary action, carrying the sample with it. amherst.edu The separation occurs because each component in the mixture travels at a different rate, influenced by its solubility in the mobile phase and the strength of its adsorption to the stationary phase. amherst.edu

In the context of synthesizing this compound, TLC is instrumental in tracking the consumption of starting materials and the formation of the product. libretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, a chemist can visually determine the reaction's progression. libretexts.org The disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. libretexts.org The reaction is considered complete when the spot of the limiting reactant is no longer visible. libretexts.org

The purity of a this compound sample can also be estimated using TLC. A pure compound will ideally present as a single spot, whereas the presence of multiple spots suggests the existence of impurities. libretexts.org

For effective separation and analysis by TLC, the choice of the mobile phase is critical. Different solvent systems will result in varying retention factors (Rƒ) for the components of the mixture. The Rƒ value is a key parameter calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. It is characteristic for a given compound in a specific solvent system on a particular stationary phase.

A variety of solvent systems can be employed for the TLC analysis of organic compounds. The selection depends on the polarity of the compounds being separated. For instance, mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) are commonly used. scribd.com The ratio of these solvents is adjusted to achieve optimal separation.

Table 1: Exemplary TLC Solvent Systems for Organic Compound Separation

| Mobile Phase Composition (v/v) | Application Notes |

| Acetone : Hexane (3 : 2) | A moderately polar system suitable for a range of organic compounds. |

| Ethyl Acetate : Hexane (3 : 2) | Another common moderately polar eluent, offering different selectivity compared to acetone/hexane. |

| Acetone : Ethyl Acetate (1 : 1) | A blend of two polar solvents, useful for separating more polar compounds. |

| Acetone : Ethanol (1 : 1) | A highly polar solvent system. |

| Ethyl Acetate : Ethanol (1 : 1) | Another highly polar mobile phase. |

| Hexane : Ethanol (1 : 1) | A system with contrasting polarities, which can be effective for certain separations. |

This table presents a set of general solvent systems and their typical applications in TLC for the separation of organic compounds. The optimal system for this compound would need to be determined experimentally.

Visualization of the separated spots on the TLC plate is typically achieved under UV light, especially if the compounds are UV-active. libretexts.org Alternatively, chemical staining agents can be used to reveal the spots. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. kbvresearch.com It is particularly valuable for the precise determination of the purity of this compound. HPLC operates on the same basic principles as TLC but offers significantly higher resolution, efficiency, and quantitative accuracy. kbvresearch.com

In HPLC, the sample is introduced into a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. kbvresearch.com The differential interactions of the sample components with the stationary and mobile phases lead to their separation. kbvresearch.com

For the analysis of moderately polar organic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. pensoft.net In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica gel), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. pensoft.netresearchgate.net

Acetonitrile is a frequently used organic modifier in RP-HPLC due to its favorable properties, including its ability to dissolve a wide range of compounds, low viscosity, and compatibility with UV detectors. kbvresearch.com The composition of the mobile phase, specifically the ratio of the organic modifier to the aqueous component, is a critical parameter that influences the retention time and separation of the analytes. pensoft.net A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of complex mixtures. japsonline.comresearchgate.net

The purity of a this compound sample is determined by injecting a solution of the compound into the HPLC system and analyzing the resulting chromatogram. A pure sample will exhibit a single major peak, and the area of this peak is proportional to the concentration of the compound. The presence of other peaks indicates impurities, and their peak areas can be used to quantify their levels. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Table 2: Typical Parameters for Quantitative HPLC Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size |

| Mobile Phase | Acetonitrile and water (often with a modifier like acetic acid or formic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (wavelength set to the λmax of this compound) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) |

This table outlines typical starting conditions for developing an HPLC method for the quantitative analysis of an organic compound like this compound. The specific parameters would need to be optimized for the particular sample and analytical goals.

Validation of the HPLC method is crucial to ensure its accuracy, precision, linearity, and sensitivity for the quantitative analysis of this compound. This involves assessing parameters such as the limit of detection (LOD) and the limit of quantitation (LOQ). japsonline.comresearchgate.netnih.gov

Theoretical and Computational Investigations of 3 Acetylphenyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. uokerbala.edu.iq Methods like DFT at the B3LYP/6-311G(d,p) level of theory are commonly used to optimize molecular geometry and compute various electronic and reactivity parameters. uokerbala.edu.iqphyschemres.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy gap between these orbitals (E_HOMO-LUMO) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. physchemres.orgwuxiapptec.com

While specific DFT calculations for (3-Acetylphenyl)acetonitrile are not extensively documented in publicly available literature, data from structurally similar compounds, such as other substituted acetophenones, can provide valuable context. For instance, DFT studies on N–((2–Acetylphenyl)carbamothioyl)benzamide have been performed to analyze its molecular structure and reactivity parameters. uokerbala.edu.iq Similarly, calculations on other acetophenone (B1666503) derivatives have been used to determine properties like HOMO-LUMO gaps and global reactivity descriptors. mdpi.com For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would likely be distributed over the acetyl and nitrile groups, which act as electron-withdrawing functions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. physchemres.orgresearchgate.net These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. physchemres.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(E_LUMO + E_HOMO) / 2. physchemres.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. A higher value indicates stronger electrophilic character. mdpi.com

The following table presents hypothetical, yet representative, quantum chemical descriptor values for this compound, based on reported values for analogous aromatic ketones and nitriles. physchemres.orgmdpi.com

| Parameter | Illustrative Value | Description |

|---|---|---|

| HOMO Energy | -7.90 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.10 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 6.80 eV | Indicator of chemical stability and reactivity. |

| Chemical Hardness (η) | 3.40 eV | Resistance to change in electron configuration. |

| Electronegativity (χ) | 4.50 eV | Ability to attract electrons. |

| Electrophilicity Index (ω) | 2.98 eV | Propensity to act as an electrophile. |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. smu.edu By modeling the potential energy surface, researchers can gain a step-by-step understanding of how reactants are converted into products. smu.edu This involves locating stationary points (reactants, products, and intermediates) and first-order saddle points (transition states). smu.edu

For this compound, several reactive sites could be investigated computationally:

Reactions at the Acetyl Group: The carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. The adjacent methyl protons are weakly acidic. Computational studies could model reactions like reduction to an alcohol or condensation reactions.

Reactions at the Methylene (B1212753) Group: The methylene (CH₂) protons, positioned between the electron-withdrawing phenyl and nitrile groups, are acidic and can be deprotonated to form a stabilized carbanion. This carbanion can then act as a nucleophile in various C-C bond-forming reactions.

Reactions at the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.

A computational investigation of a potential reaction, such as the base-catalyzed alkylation at the methylene position, would typically involve the following steps:

Reactant and Product Optimization: The geometries of the starting material this compound and the final alkylated product are optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactant (carbanion intermediate) and the product.

Frequency Calculation: This is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest. smu.edu

The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate. Such analyses can be partitioned into distinct phases: a preparation phase where reactants approach, a transition state phase involving bond breaking/formation, and a product adjustment phase. smu.edu

Molecular Modeling and Conformational Landscape Analysis

This compound has conformational flexibility due to rotation around single bonds. Molecular modeling techniques can be used to explore this conformational landscape, identifying the most stable conformers and the energy barriers for interconversion between them. nih.gov Conformational analysis is crucial as the spatial arrangement of atoms can significantly influence a molecule's reactivity and interactions. medscape.com

The key rotatable bonds in this compound are:

The bond between the phenyl ring and the acetyl group (C_aryl–C_carbonyl).

The bond between the phenyl ring and the cyanomethyl group (C_aryl–CH₂CN).

Rotation around the C_aryl–C_carbonyl bond determines the orientation of the acetyl group relative to the plane of the phenyl ring. The two primary conformations would be:

Planar Conformer: The acetyl group is coplanar with the phenyl ring. This conformation allows for maximum π-conjugation between the carbonyl group and the aromatic system, which is electronically favorable. However, it may introduce some steric strain.

Non-Planar (Twisted) Conformer: The acetyl group is rotated out of the plane of the phenyl ring. This relieves steric strain but reduces electronic conjugation.

A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle of this bond and calculating the energy at each step. This would reveal the global minimum energy conformation and the rotational energy barrier. DFT calculations on similar acetyl-substituted aromatic compounds have predicted rotational energy barriers of approximately 5–8 kJ/mol.

The table below outlines the expected stable conformers and the factors influencing their stability.

| Conformer | Description | Stabilizing Factors | Destabilizing Factors |

|---|---|---|---|

| Planar | The C-C=O plane of the acetyl group is coplanar with the phenyl ring. | Maximum π-conjugation between the carbonyl and the aromatic ring. | Potential steric hindrance between the carbonyl oxygen or methyl group and the ortho-hydrogens of the ring. |

| Non-Planar/Twisted | The acetyl group is rotated out of the phenyl ring's plane. | Minimization of steric strain. | Disruption of π-conjugation, leading to electronic destabilization. |

The final equilibrium geometry is a balance between these electronic and steric effects. For most simple acetophenones, the planar or near-planar conformation is found to be the most stable. science.gov Similar conformational analysis can be applied to the rotation of the cyanomethyl group, although its smaller size compared to the acetyl group suggests a lower rotational barrier.

Future Research Directions and Emerging Perspectives

Development of Novel and Efficient Synthetic Strategies for (3-Acetylphenyl)acetonitrile and its Analogues

The future synthesis of this compound and its derivatives will likely pivot towards greener, more efficient, and atom-economical methods. Current synthetic approaches often rely on classical reactions, but emerging strategies promise to enhance sustainability and expand the accessible chemical space.

Key areas for future development include:

Biocatalytic Approaches : The use of enzymes, such as nitrilases, offers a highly selective and environmentally benign route for nitrile group transformations. journals.co.za Research into enzymes that can tolerate a range of aromatic substitutions could lead to the direct and enantioselective synthesis of chiral analogues from corresponding aldehydes. A proposed biocatalytic route could involve the enzymatic hydrolysis of a nitrile precursor, offering high chemo- and regio-selectivity under mild conditions, thereby avoiding the harsh chemicals traditionally used for nitrile hydrolysis. journals.co.za

Flow Chemistry : Continuous flow reactors provide significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. Developing a flow-based synthesis for this compound would reduce waste and potentially increase yield by optimizing reaction parameters in real-time. pandawainstitute.com This approach is particularly suited for multi-step syntheses of complex analogues.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the formation of heterocyclic compounds from nitrile precursors. rasayanjournal.co.in Applying this technology to the synthesis of this compound analogues, such as substituted triazoles or quinolones, represents a significant step towards process intensification. rasayanjournal.co.inresearchgate.net

Modern Coupling Reactions : Advanced catalytic systems, such as palladium-catalyzed Suzuki or Negishi couplings, can be employed to construct the core phenylacetonitrile (B145931) scaffold or to functionalize it further. openmedicinalchemistryjournal.comacs.org Future work could focus on developing catalysts that are more robust, require lower loadings, and operate in greener solvent systems.

Table 1: Comparison of Traditional and Emerging Synthetic Strategies

| Strategy | Traditional Approach | Future Direction | Key Advantages of Future Direction |

| Catalysis | Stoichiometric reagents, harsh acids/bases | Biocatalysis (e.g., nitrilases), low-loading metal catalysts | High selectivity, mild conditions, reduced waste |

| Process | Batch synthesis | Continuous flow chemistry | Improved safety, scalability, and efficiency |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, photochemistry | Rapid reaction times, energy efficiency |

| Solvents | Volatile organic solvents (e.g., Toluene) | Green solvents (e.g., water, ethyl acetate), solvent-free conditions | Reduced environmental impact, lower toxicity |

Exploration of Unprecedented Reactivity and Catalytic Transformations

The dual functionality of this compound provides a platform for exploring novel chemical reactions and catalytic cycles. Future research can move beyond simple, stepwise modifications of each functional group to discover tandem, cascade, or multicomponent reactions that build molecular complexity rapidly.

Promising areas of exploration include:

Tandem and Cascade Reactions : Designing one-pot reactions where both the acetyl and nitrile groups react sequentially would be highly efficient. For example, an initial reaction at the acetyl group could trigger a cyclization involving the nitrile moiety. A hypothetical cascade could involve the formation of a chalcone (B49325) from the acetyl group, followed by an intramolecular Michael addition of a nucleophile generated from the nitrile group. researchgate.net

Asymmetric Catalysis : The development of catalytic methods for the enantioselective transformation of the acetyl group (e.g., asymmetric reduction or hydrocyanation) or the benzylic position would provide access to valuable chiral building blocks for medicinal chemistry. Enantioconvergent cross-coupling reactions on racemic derivatives could also be a powerful strategy. acs.org

C-H Bond Activation : While challenging, the direct functionalization of the C-H bonds on the aromatic ring or at the benzylic position (adjacent to the nitrile) would represent a highly atom-economical synthetic route. Under high pressure, even the typically inert C-H bonds of acetonitrile (B52724) can be activated, suggesting that novel reactivity could be unlocked for its derivatives under non-classical conditions. osti.gov

Novel Heterocycle Synthesis : The acetonitrile group is a versatile precursor for nitrogen-containing heterocycles. mdpi.comresearchgate.net Research into electrochemical synthesis or novel catalytic cycles could enable the construction of unprecedented oxazole, pyridine, or tetrazole derivatives from this compound. mdpi.com The Ritter-type reaction, which utilizes nitriles to form amides, could also be expanded with novel catalysts to generate complex molecular architectures. acs.org

Table 2: Reactivity Profile and Future Research Opportunities

| Functional Group | Known Reactivity | Potential Unprecedented Transformations |

| Nitrile (-CN) | Hydrolysis to amides/acids journals.co.za, source for heterocycles (e.g., triazoles) rasayanjournal.co.in, cyanomethylation mdpi.com | Electrochemical cyclizations, catalytic C-H activation at the adjacent CH₂ group, pressure-induced polymerization osti.gov |

| Acetyl (-COCH₃) | Formation of chalcones researchgate.net, imines researchgate.net, reduction to alcohol | Asymmetric transfer hydrogenation, catalytic enantioselective additions, use in multicomponent reactions |

| Aromatic Ring | Electrophilic substitution | Directed C-H functionalization, dearomatization reactions |

Advanced Applications in Emerging Fields of Organic and Materials Chemistry

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications beyond their current use as simple synthetic intermediates.

Medicinal Chemistry Scaffolding : The compound serves as a valuable scaffold for synthesizing biologically active molecules, including enzyme inhibitors and anticancer agents. openmedicinalchemistryjournal.commdpi.comnih.gov Future research will likely focus on using this core to design and synthesize novel inhibitors targeting specific enzymes or receptors, leveraging its capacity for diversification at multiple points. mdpi.comnih.gov The synthesis of complex, fused heterocyclic systems based on this scaffold is a particularly promising avenue.

Functional Materials and Polymers : Nitrile-containing compounds are of interest in materials science. mdpi.com The polymerization of acetonitrile itself under extreme conditions to form graphitic structures suggests that this compound could be a monomer for novel functional polymers. osti.gov By tuning the aromatic core and leveraging the reactivity of the acetyl group, polymers with tailored electronic, optical, or thermal properties could be developed for applications in electronics or as advanced materials.

Organic Electronics and Chromophores : The conjugated system of this compound can be extended through chemical modification to create novel chromophores. Reactions at the acetyl group, such as condensation with electron-rich aromatic aldehydes, could produce molecules with significant charge-transfer character. These new materials could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as functional dyes.

Table 3: Emerging Applications and Future Directions

| Field | Current Role of this compound | Future Research Directions | Potential Impact |

| Medicinal Chemistry | Precursor for enzyme inhibitors and anticancer agents openmedicinalchemistryjournal.commdpi.com | Design of targeted covalent inhibitors; use as a fragment in drug discovery; synthesis of complex polycyclic drug candidates. | Development of new therapeutics with improved potency and selectivity. |

| Materials Science | Monomer precursor | Synthesis of functional polymers via polymerization of the nitrile group osti.gov; creation of cross-linked materials. | New polymers with tailored thermal, mechanical, or conductive properties. |

| Organic Electronics | Not widely used | Development of extended π-conjugated systems for use as chromophores or in OLEDs; synthesis of photosensitive materials. | Creation of novel materials for displays, lighting, and sensor technology. |

Q & A

Basic Research Questions

Q. How can the synthesis of (3-Aetylphenyl)acetonitrile be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic screening of reaction parameters. For analogous nitriles, studies suggest controlling temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (e.g., palladium or copper catalysts). A factorial design approach, as used in HPLC method development (e.g., central composite design), can identify critical parameters and interactions. Reaction progress should be monitored via TLC or in situ spectroscopy .

Q. What analytical techniques are most suitable for characterizing (3-Acetylphenyl)acetonitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation (e.g., and for acetyl and nitrile groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC or GC with UV/fluorescence detection quantifies purity. For thermodynamic properties, differential scanning calorimetry (DSC) and reaction calorimetry can assess stability and exothermicity .

Q. How does solvent choice influence the stability of this compound during storage?

- Methodological Answer : Stability studies in solvents like acetonitrile/water mixtures (70/30% v/v) show pH-dependent degradation. Use accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Spectroscopic monitoring (e.g., UV-Vis for nitrile group integrity) and kinetic modeling (Arrhenius plots) predict shelf life. Avoid protic solvents if hydrolysis is a concern .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and electron density maps. Thermodynamic parameters (ΔG°, ΔH°) from NIST databases guide reaction feasibility. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., acetyl vs. methoxy groups) with reactivity trends in analogous compounds .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Conduct meta-analyses of bioassay data (e.g., IC values) to identify outliers. Validate assays using standardized protocols (e.g., fixed cell lines, controlled ATP levels). Structural analogs like [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile show that steric hindrance and logP values significantly influence activity; these factors should be controlled in dose-response studies .

Q. What mechanistic insights explain the degradation pathways of this compound under UV exposure?

- Methodological Answer : Photo-degradation studies using HPLC-PDA/MS identify intermediates (e.g., acetylphenol derivatives). Time-resolved ESR spectroscopy detects free radicals, while solvent isotope effects ( vs. ) clarify hydrolysis mechanisms. For radiopharmaceutical analogs, GC-FID with factorial design optimizes detection limits for degradation products .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values of this compound across solvents?

- Methodological Answer : Replicate solubility measurements using saturated solutions with equilibration times ≥24 hours. Use nephelometry for turbidity detection and DSC for phase transitions. Compare with QSPR-predicted solubilities based on Hansen solubility parameters. Contradictions often arise from impurities; ensure purity ≥99% via recrystallization or column chromatography .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.